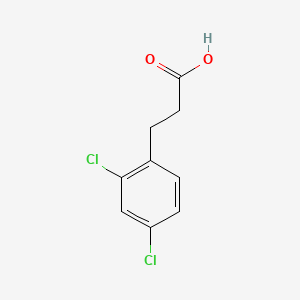

3-(2,4-Dichlorophenyl)propanoic acid

描述

Significance and Research Trajectories of Halogenated Phenylpropanoic Acids

Halogenated phenylpropanoic acids represent a significant class of compounds in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine, into the phenylpropanoic acid structure can profoundly influence the molecule's physicochemical and structural properties. nih.gov This modification is a powerful tool for tuning the biological and pharmacological activities of molecules. nih.gov

Research into substituted phenylpropanoic acids has identified them as agonists for various receptors, including the free fatty acid receptor 4 (FFA4), also known as GPR120. researchgate.net This receptor is recognized as a lipid sensor involved in nutrient sensing and inflammation, making it a potential therapeutic target for type 2 diabetes and metabolic syndrome. researchgate.net The phenylpropanoic acid structure is considered a convenient scaffold for synthesizing targeted medicinal agents, particularly those with hypoglycemic action. researchgate.net For instance, extensive structure-activity relationship (SAR) studies on a series of phenylpropanoic acids led to the identification of a potent FFA4 agonist that demonstrated the ability to lower plasma glucose in preclinical models of type 2 diabetes. researchgate.net Furthermore, research has explored the incorporation of polar substituents into phenylpropanoic acid derivatives to decrease lipophilicity and mitigate cytotoxicity issues, leading to the discovery of potent GPR40 agonists for treating type 2 diabetes. nih.gov

In the realm of synthetic chemistry, halogenated substrates are common participants in various reactions. For example, halogenated α-alkyl styrenes have been efficiently reduced with high enantioselectivity in organocatalytic reactions. acs.org The presence and position of halogen atoms can significantly alter the electronic properties and reactivity of the aromatic ring, making these compounds valuable precursors and intermediates in the synthesis of more complex molecules.

Overview of the Academic Landscape for 3-(2,4-Dichlorophenyl)propanoic Acid Studies

The academic and industrial interest in this compound stems primarily from its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its molecular structure makes it a valuable building block for creating more complex molecules with specific biological activities.

In pharmaceutical development, the compound is widely utilized as an intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com It is a valuable ingredient in the formulation of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. chemimpex.com

In the agrochemical sector, this compound is used in the formulation and synthesis of herbicides. chemimpex.comontosight.ai Its structure contributes to the herbicidal activity of the final products, which are designed to control the growth of unwanted broadleaf weeds. chemimpex.comontosight.ai

Beyond these primary applications, the compound is also used in other research contexts. In material science, it has been explored for its potential role in developing polymers and plastics. chemimpex.com Additionally, it serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds in complex mixtures and is used in environmental studies to assess the degradation of pollutants. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNPVFSCAMKIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372397 | |

| Record name | 3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55144-92-8 | |

| Record name | 3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dichlorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Investigations of 3 2,4 Dichlorophenyl Propanoic Acid

Pharmacological Potential and Molecular Mechanisms

Anti-inflammatory Properties and Cyclooxygenase Enzyme Inhibition

3-(2,4-Dichlorophenyl)propanoic acid has been identified as a compound with significant anti-inflammatory properties, positioning it as a molecule of interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org The primary mechanism underlying its anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes. wikipedia.org These enzymes, COX-1 and COX-2, are crucial mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key signaling molecules that promote inflammation, pain, and fever.

The structure of this compound allows it to effectively interact with and block the active site of COX enzymes, thereby preventing the synthesis of prostaglandins and mitigating the inflammatory response. wikipedia.org The inhibition of COX enzymes is a well-established therapeutic strategy for a wide range of inflammatory conditions. The efficacy of this compound is attributed to its specific chemical structure, which facilitates its binding to the cyclooxygenase active site. wikipedia.orgnih.gov

Antimicrobial Spectrum and Underlying Activity

Research into chlorinated derivatives of 3-phenylpropanoic acid has revealed significant and selective antimicrobial activities. Specifically, compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid have demonstrated notable effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. curresweb.commdpi.com While direct studies on the antimicrobial spectrum of this compound are not extensively detailed in the available literature, the activity of structurally similar compounds suggests a potential for antimicrobial efficacy.

The underlying mechanism of action for this class of compounds is thought to involve the disruption of microbial cell membrane integrity or interference with essential metabolic pathways. The presence of the dichlorophenyl group is believed to contribute to the compound's biological activity. mt.gov Further investigations into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. nih.govajol.info

Antineoplastic Activity and Cellular Mechanisms (e.g., DNA Synthesis Inhibition, Apoptosis Induction)

While direct studies on the antineoplastic activity of this compound are limited, related propanoic acid derivatives and the structurally similar compound dichloroacetate (B87207) (DCA) have shown promise in cancer research. Propionic acid, for instance, has been reported to induce apoptosis in cervical cancer cells. researchgate.net The proposed mechanisms often involve the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent programmed cell death. researchgate.net

Furthermore, some anticancer agents work by damaging DNA and inhibiting its synthesis. For example, melphalan, a phenylalanine derivative of nitrogen mustard, alkylates DNA and induces inter-strand cross-linkages, which inhibits DNA and RNA synthesis. nih.gov Other antitumor antibiotics can intercalate with DNA, also leading to the inhibition of protein synthesis.

Apoptosis, or programmed cell death, is a critical cellular mechanism that is often dysregulated in cancer. Dichloroacetate has been shown to promote apoptosis in various cancer cell lines, including endometrial, lung, breast, and glioblastoma cells. This is often achieved by shifting the cancer cell's metabolism from glycolysis back to glucose oxidation, which can trigger the apoptotic cascade. Given these findings in related compounds, it is plausible that this compound could exert antineoplastic effects through similar mechanisms, such as the inhibition of DNA synthesis or the induction of apoptosis. However, dedicated studies are required to confirm this potential.

Agrochemical Efficacy and Physiological Modes of Action

Herbicidal Activity through Auxin Mimicry and Growth Disruption

This compound is utilized in the formulation of herbicides. wikipedia.org Its herbicidal activity is primarily attributed to its function as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). When applied to susceptible broadleaf weeds, the compound is absorbed and translocated to the plant's meristems, the regions of active cell growth.

Unlike natural auxins, which are tightly regulated by the plant, synthetic auxins like those in the phenoxy herbicide family lead to uncontrolled and unsustainable growth. mt.gov This disruption of normal hormonal balance results in a cascade of detrimental physiological effects, including stem curl-over, leaf withering, and damage to the vascular tissue. The abnormal and excessive cell division and elongation ultimately lead to the death of the plant. wikipedia.org This selective action against dicots makes it an effective herbicide for controlling broadleaf weeds in monocot crops such as corn, wheat, and rice.

Inhibition of Key Plant Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase)

While the primary herbicidal mechanism of this compound is auxin mimicry, another common mode of action for some herbicides involves the inhibition of key plant metabolic enzymes. One such critical enzyme is Acetyl-CoA Carboxylase (ACCase), which plays a vital role in the biosynthesis of fatty acids. Fatty acids are essential components of cell membranes and are crucial for plant growth and development.

Inhibition of ACCase would disrupt the production of these vital molecules, leading to a cessation of growth and eventual plant death. However, there is no direct scientific literature available that specifically documents the inhibition of Acetyl-CoA Carboxylase or other key plant metabolic enzymes by this compound. In susceptible plants, the propionic acid moiety of a related compound, 3',4'-dichloropropionanilide, is cleaved and subsequently catabolized.

Interactive Data Tables

Table 1: Antimicrobial Activity of Related Phenylpropanoic Acid Derivatives

| Compound | Target Microorganism | Activity |

|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | Significant |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | Significant |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria | Structure-dependent |

Table 2: Herbicidal Activity and Mechanism

| Compound/Class | Mechanism of Action | Effect on Plant |

|---|---|---|

| This compound | Auxin Mimicry | Uncontrolled growth, vascular tissue damage |

Effects on Photosynthetic Pathways and Plant Growth Regulation

While direct studies on the effects of this compound on photosynthetic pathways are not extensively documented in publicly available research, its structural similarity to known synthetic auxins and herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests a probable role in plant growth regulation. Synthetic auxins are a class of plant growth regulators that can induce uncontrolled and unsustainable growth in broadleaf weeds, leading to their eventual demise.

Compounds with a dichlorinated benzene (B151609) ring and a carboxylic acid side chain are characteristic of many auxinic herbicides. These molecules mimic the natural plant hormone auxin, but unlike natural auxins, they are not easily metabolized by the plant. This leads to a persistent stimulation of auxin-responsive genes, disrupting normal growth processes. The mode of action for such compounds typically involves absorption through the leaves and translocation to the plant's meristems, where they cause effects like stem curling, leaf withering, and ultimately, plant death. Given that this compound is utilized in the formulation of herbicides, it is highly probable that it functions as a plant growth regulator, exhibiting herbicidal properties through the disruption of normal hormonal balance.

Enzyme and Receptor Interaction Profiling

This compound is recognized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com This strongly indicates that its biological activity, and that of its derivatives, is linked to the modulation of cellular signaling pathways involved in inflammation, primarily the prostaglandin (B15479496) synthesis pathway.

Prostaglandins are lipid compounds with hormone-like effects that are central to the inflammatory response. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). researchgate.netthemedicalbiochemistrypage.orgresearchgate.net PGH2 is subsequently converted into various prostaglandins that mediate pain, inflammation, and fever. researchgate.netthemedicalbiochemistrypage.orgresearchgate.net By inhibiting the COX enzymes, NSAIDs block the production of prostaglandins, thereby reducing inflammation and pain. The involvement of this compound as a precursor for such drugs suggests that it or its derivatives directly interact with and inhibit components of this critical inflammatory signaling cascade.

The primary enzymatic targets for this compound and its derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. chemimpex.com These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The anti-inflammatory properties of compounds derived from this compound stem from their ability to inhibit these enzymes.

Table 1: General Interaction Profile of Propanoic Acid-Based NSAIDs with Cyclooxygenase

| Feature | Description |

| Target Enzyme | Cyclooxygenase (COX-1 and COX-2) |

| Binding Site | Active site of the enzyme |

| Key Interaction | Ionic bond between the carboxylate group of the inhibitor and an arginine residue (Arg-120) in the active site. |

| Mechanism of Action | Competitive inhibition, preventing the binding of arachidonic acid. |

| Biological Outcome | Reduction in prostaglandin synthesis, leading to anti-inflammatory effects. |

Currently, there is no scientific literature available to suggest that this compound acts as an agonist or antagonist at glutamate (B1630785) receptors or other neurotransmitter receptors. Glutamate receptors are crucial for excitatory synaptic transmission in the central nervous system, and their ligands are typically characterized by specific structural features that allow for binding to the receptor's active site. The chemical structure of this compound does not share obvious similarities with known glutamate receptor agonists (like glutamate and NMDA) or antagonists (like AP5 and CNQX). Extensive searches of chemical and biological databases have not revealed any studies linking this compound to glutamate receptor activity.

There is no available evidence from the reviewed scientific literature to indicate that this compound directly modulates neurotransmitter systems, such as the serotonergic or dopaminergic systems. While some studies have explored the neurological effects of propionic acid in different contexts, these are not directly applicable to the dichlorinated phenyl derivative . Research on this compound has primarily focused on its role in the development of anti-inflammatory agents and its applications in agrochemicals.

A structurally related compound, 3-(2,4-dihydroxyphenyl)propanoic acid (DPPacid), has been identified as a potent and competitive inhibitor of tyrosinase. medchemexpress.com Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for cosmetic and therapeutic applications related to hyperpigmentation.

DPPacid demonstrates significant inhibitory activity against both the monophenolase (L-tyrosine) and diphenolase (DL-DOPA) functions of tyrosinase. medchemexpress.com The presence of the dihydroxyl groups on the phenyl ring is crucial for this activity, allowing the compound to effectively bind to the enzyme's active site.

Table 2: Tyrosinase Inhibitory Activity of 3-(2,4-dihydroxyphenyl)propanoic acid

| Parameter | Value | Substrate |

| IC50 | 3.02 μM | L-Tyrosine |

| Ki | 11.5 μM | DL-DOPA |

These findings highlight that while the dichlorinated structure of this compound is associated with anti-inflammatory and herbicidal activities, hydroxylation of the phenyl ring in a similar propanoic acid scaffold leads to potent tyrosinase inhibition.

Structure-Activity Relationship (SAR) Studies of this compound

The biological effects of this compound are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of the molecule and its analogs contribute to their biological activity. These investigations provide insights into the interactions with biological targets and guide the design of new compounds with improved potency and selectivity.

Correlation of Chemical Structure with Biological Activity

The biological activity of arylpropanoic acid derivatives, the class to which this compound belongs, is highly dependent on the nature and position of substituents on both the aromatic ring and the propanoic acid side chain.

Key structural features that influence the biological activity of this class of compounds include:

The Phenyl Ring and its Substituents: The dichlorophenyl group is a critical component. The position and electronegativity of the chlorine atoms on the phenyl ring significantly affect the molecule's electronic distribution and lipophilicity, which in turn influences its binding affinity to biological targets. Studies on related compounds, such as phenoxyacetic acid derivatives, have shown that the number and location of chloro-substituents can drastically alter biological effects and toxicity. For some tertiary amine derivatives of phenylpropionic acid, the aromatic ring itself has been found to be important for certain activities, such as acetylcholinesterase (AChE) inhibition.

The Propanoic Acid Chain: The carboxylic acid group is often a key interaction point with receptors, potentially forming hydrogen bonds or salt bridge interactions. Its esterification can lead to a complete loss of activity in some related compounds, highlighting its importance. Modifications to the propanoic acid chain, such as introducing substitutions, have been explored in other 3-arylpropionic acids to enhance pharmacokinetic properties like metabolic stability and half-life.

Table 1: General Structure-Activity Relationships for Arylpropanoic Acid Derivatives

| Molecular Moiety | Modification | General Impact on Biological Activity |

|---|---|---|

| Aromatic Ring | Number and position of halogen substituents | Alters lipophilicity and electronic properties, affecting target binding and toxicity. |

| Replacement with other ring systems (e.g., pyridine) | Can modify selectivity and pharmacokinetic properties. | |

| Propanoic Acid Chain | Esterification of the carboxylic acid | Often leads to a loss of activity, indicating the group's importance for receptor interaction. |

| Substitution on the chain (e.g., adding alkyl groups) | Can influence metabolic stability and half-life. | |

| Linker | Presence of unsaturation (double bonds) | In some derivatives, this has been shown to be important for specific enzyme inhibition. |

Influence of Stereochemistry on Pharmacological Properties

Many molecules with a 2-arylpropanoic acid structure are chiral due to the presence of an asymmetric carbon atom at the C2 position of the propanoic acid chain. This results in the existence of two non-superimposable mirror-image forms known as enantiomers (R- and S-forms). Although enantiomers have identical chemical formulas and connectivity, their different three-dimensional arrangements can lead to significant differences in their pharmacological and toxicological profiles.

Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they interact preferentially with one enantiomer over the other. This can result in one enantiomer being responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

For many chiral non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropanoic acid class, it is often the (S)-enantiomer that exhibits the primary therapeutic activity. While this compound possesses a chiral center, specific research isolating and pharmacologically comparing its individual (R)- and (S)-enantiomers was not prominently found in the reviewed literature. Therefore, a definitive statement on the stereoselective activity of this particular compound cannot be made. However, the principles of stereochemistry strongly suggest that its enantiomers would likely exhibit different biological activities.

Table 2: General Principles of Stereochemistry in Drug Action

| Aspect | Description | Example in Related Compounds |

|---|---|---|

| Pharmacodynamics | Enantiomers can have different affinities and efficacies at a chiral receptor or enzyme. | For many β-blockers, the (S)-enantiomer possesses significantly higher β-receptor blocking activity than the (R)-enantiomer. |

| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. | Some 2-arylpropionic acids undergo metabolic chiral inversion, where the less active (R)-enantiomer is converted into the more active (S)-enantiomer in the body. |

| Toxicity | One enantiomer may be responsible for therapeutic effects while the other is associated with toxicity. | The (R)-enantiomer of thalidomide (B1683933) is sedative, whereas the (S)-enantiomer is teratogenic. |

SAR Elucidation for Specific Biological Targets (e.g., GPR17 Agonism)

This compound is structurally related to the compound MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid), which is a known agonist of the G protein-coupled receptor 17 (GPR17). GPR17 is a receptor involved in processes within the central nervous system, including oligodendrocyte differentiation.

SAR studies on indole-based analogs of MDL29,951 have provided insights into the structural requirements for GPR17 agonism. These studies have primarily focused on modifications of the indole (B1671886) ring, which serves as a scaffold analogous to the dichlorophenyl ring in this compound.

Research on these indole derivatives has revealed that:

Substitutions at the 4-position of the indole ring are not well-tolerated. The presence of substituents larger than a chlorine atom in this position tends to decrease or abolish the compound's potency as a GPR17 agonist.

Substitutions at the 6-position of the indole ring are more permissible. This position can accommodate larger and more lipophilic (fat-soluble) groups without a significant loss of activity, suggesting this part of the molecule may be oriented toward a less sterically hindered region of the receptor's binding pocket.

These findings indicate that the size and location of substituents on the aromatic core are critical determinants for effective interaction with the GPR17 receptor. While these specific SAR findings are for indole derivatives, they provide a valuable framework for predicting how modifications to the dichlorophenyl ring of this compound might influence its activity at GPR17. The compound itself, MDL29,951, has been shown to selectively activate GPR17, stimulating both Gαi and Gαq signaling pathways.

Table 3: Inferred SAR for GPR17 Agonism Based on Indole Analogs

| Position of Substitution (on Indole Ring) | Tolerance for Substituents | Implication for GPR17 Agonist Activity |

|---|---|---|

| Position 4 | Low | Only allows for small substituents; larger groups lead to decreased or lost potency. |

| Position 6 | High | Can accommodate large and lipophilic substituents without loss of potency. |

| Carboxylic Acid Groups | Essential | The acidic moieties are likely key interaction points within the GPR17 binding site. |

Advanced Analytical and Characterization Methodologies in 3 2,4 Dichlorophenyl Propanoic Acid Research

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the analysis of 3-(2,4-Dichlorophenyl)propanoic acid, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the propanoic acid chain would exhibit distinct signals. The protons on the carbon adjacent to the dichlorophenyl ring and the protons on the carbon adjacent to the carboxylic acid group would appear as triplets due to spin-spin coupling with each other. The aromatic protons would appear in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dictated by the positions of the chlorine atoms on the phenyl ring. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift. docbrown.info

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the most downfield position. docbrown.info The chemical shifts of the aromatic carbons are influenced by the presence of the electron-withdrawing chlorine atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 170 - 180 |

| Methylene (-CH₂-COOH) | ~ 2.7 (triplet) | ~ 35 |

| Methylene (Aryl-CH₂-) | ~ 3.0 (triplet) | ~ 30 |

| Aromatic C-H | 7.2 - 7.5 (multiplets) | 125 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions. docbrown.infodocbrown.infopdx.edulibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds.

The most characteristic absorption bands for this compound would be from the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.infospectroscopyonline.com A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch would be observed around 1700 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com Additionally, the presence of the dichlorinated benzene (B151609) ring would give rise to characteristic C-Cl stretching vibrations in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl | C=O Stretch | ~ 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Note: These are approximate ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions. docbrown.infospectroscopyonline.comlibretexts.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₈Cl₂O₂. sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group (-COOH) or the hydroxyl radical (-OH). libretexts.orgmiamioh.edu For this compound, fragmentation would also likely involve cleavage of the bond between the alkyl chain and the aromatic ring. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₉H₈Cl₂O₂]⁺ | 218/220/222 |

| [M-OH]⁺ | [C₉H₇Cl₂O]⁺ | 201/203/205 |

| [M-COOH]⁺ | [C₈H₇Cl₂]⁺ | 173/175/177 |

| [C₇H₅Cl₂]⁺ | Dichlorobenzyl cation | 159/161/163 |

Note: The m/z values are given for the major isotopes of chlorine (³⁵Cl and ³⁷Cl). nist.govdocbrown.info

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for resolving it from any related substances or degradation products. researchgate.net A reversed-phase HPLC method is typically employed for compounds of this nature. pensoft.net

In a typical setup, a C18 stationary phase is used, which is non-polar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with the pH adjusted to ensure the carboxylic acid is in a consistent protonation state. researchgate.netpensoft.net Detection is commonly achieved using a UV detector, as the dichlorophenyl group is a strong chromophore. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with acid, e.g., phosphoric acid, to adjust pH) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220-230 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These parameters are illustrative and would require optimization for a specific analytical method. researchgate.netpensoft.netresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling serve as powerful complementary tools in the study of this compound. These methods allow for the theoretical investigation of its structural, electronic, and spectroscopic properties.

Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, conformational energies, and vibrational frequencies. The calculated vibrational frequencies can be correlated with the experimental IR spectrum to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be predicted computationally and compared with experimental data to confirm structural assignments.

Molecular modeling can also be used to study the intermolecular interactions of this compound, such as the hydrogen bonding that leads to the formation of dimers. Furthermore, these computational approaches can provide insights into the molecule's reactivity and potential interactions with biological targets, which can be valuable in fields such as drug design and environmental science.

Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide critical insights into its interaction with biological targets, such as enzymes or receptors. nih.govresearchgate.net By simulating the dynamic behavior of the ligand-protein complex, researchers can assess the stability of the binding pose identified through molecular docking, characterize key intermolecular interactions, and observe conformational changes that may be crucial for biological activity. physchemres.org

The primary goal of MD simulations in this context is to understand the stability and dynamics of the compound within the target's binding site. sciepub.com The simulation calculates the trajectory of the complex by solving Newton's equations of motion, allowing for the analysis of various parameters over the simulation period, typically nanoseconds to microseconds. researchgate.net Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. mdpi.com

Detailed analysis of the MD trajectory reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and water bridges. physchemres.org For instance, simulations can show which amino acid residues in the target protein form sustained hydrogen bonds with the carboxylic acid group of this compound or which residues engage in hydrophobic contact with its dichlorophenyl ring. nih.govphyschemres.org This information is invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.

| Parameter | Description | Typical Finding | Implication |

|---|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of the protein's backbone atoms from their initial position over time. | Stabilizes around 0.3 nm after an initial fluctuation. | The overall protein structure remains stable with the ligand bound. nih.gov |

| RMSD (Ligand) | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Low values (e.g., < 0.2 nm) indicate a stable binding pose. | The ligand maintains a consistent orientation within the active site. physchemres.org |

| RMSF (Per Residue) | Measures the fluctuation of individual amino acid residues. | Increased flexibility in specific loops or domains (e.g., residues 220-250). mdpi.com | Highlights regions of the protein that may undergo conformational changes upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Sustained hydrogen bonds observed with residues like Tyr294 and Thr278. physchemres.org | Identifies key residues responsible for anchoring the ligand in the binding pocket. |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex. | Negative value (e.g., -76.04 kcal/mol) indicates favorable binding. pjps.pk | Quantifies the strength of the ligand-target interaction. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the subatomic level. nih.govmdpi.com These methods provide a detailed understanding of the molecule's electronic structure, which is fundamental to its reactivity, spectroscopic properties, and interaction with other molecules. mdpi.com

By solving approximations of the Schrödinger equation, DFT can be used to calculate a variety of molecular descriptors. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps highlight electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group, indicating a site for electrophilic attack or hydrogen bond donation, and a more neutral or slightly positive potential around the dichlorophenyl ring. This information is crucial for predicting how the molecule will interact with its biological target and for designing derivatives with altered electronic properties. nih.gov

| Property | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied orbital and the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and binding interactions. |

| Mulliken Atomic Charges | O(carbonyl): -0.6e, O(hydroxyl): -0.6e, Cl: -0.1e | Reveals the partial charge on each atom, identifying sites for electrostatic interactions. nih.gov |

In Silico Screening and Design of Novel Derivatives

In silico screening, also known as virtual screening, is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.com This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing. nih.gov For this compound, virtual screening can be used to identify novel derivatives with potentially enhanced potency or improved pharmacokinetic properties. nih.gov

The process typically begins with structure-based virtual screening, which requires a three-dimensional structure of the target protein. rjeid.com A library of compounds, which can be commercially available or virtually generated analogues of this compound, is docked into the active site of the target. Docking algorithms predict the binding conformation of each ligand and assign a score based on the predicted binding affinity. mdpi.com

The screening is often performed in a hierarchical manner. A rapid, less computationally intensive method like high-throughput virtual screening (HTVS) is first used to filter a large library down to a manageable number of hits. mdpi.com These hits are then subjected to more accurate, but slower, docking methods such as standard precision (SP) or extra precision (XP) docking. The top-scoring compounds are then selected for further analysis, which may include visual inspection of the binding pose, calculation of binding free energies, and assessment of drug-like properties (ADME - absorption, distribution, metabolism, and excretion). researchgate.net This systematic approach allows researchers to rationally design and select novel derivatives based on their predicted interaction with the target, leading to more efficient lead optimization. nih.gov

| Step | Methodology | Purpose | Outcome |

|---|---|---|---|

| 1. Library Preparation | Generation of a virtual library of this compound analogues. | To create a diverse set of candidate molecules for screening. | A database of thousands of virtual compounds. mdpi.com |

| 2. High-Throughput Virtual Screening (HTVS) | Rapid docking of the entire library into the target's active site. | To quickly eliminate non-binding or poorly binding compounds. | A reduced set of ~1-5% of the initial library as potential hits. mdpi.com |

| 3. Standard/Extra Precision (SP/XP) Docking | Re-docking of the hit compounds with more rigorous scoring functions. | To refine the binding poses and obtain more accurate binding scores. | A list of top-ranked compounds with favorable docking scores (e.g., < -10 kcal/mol). nih.gov |

| 4. Post-Docking Analysis | Visual inspection of binding modes and interaction patterns. | To ensure that key interactions (e.g., hydrogen bonds, hydrophobic contacts) are present. | Selection of candidates with optimal interactions with key active site residues. physchemres.org |

| 5. ADME Prediction | Computational prediction of pharmacokinetic properties (e.g., Lipinski's rule of five). | To filter out compounds with poor drug-like properties. | A final set of lead candidates with predicted biological activity and favorable ADME profiles. mdpi.com |

Information on the Environmental Fate and Degradation of this compound is Limited

Much of the existing environmental research focuses on structurally related but distinct compounds, such as the widely used herbicides 2,4-D (2,4-Dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid). While these compounds share a dichlorinated phenyl ring, their linkage to the acid side-chain is different. In 2,4-D and Dichlorprop, an ether bond connects the phenyl ring to the acid moiety (a phenoxy linkage). In contrast, this compound features a direct carbon-carbon bond between the phenyl ring and the propanoic acid chain. This fundamental structural difference means that data on the environmental behavior of 2,4-D or Dichlorprop cannot be accurately extrapolated to this compound, as the mechanisms of degradation (both microbial and abiotic) are highly dependent on the specific chemical structure and the types of bonds present.

Consequently, generating a scientifically accurate and detailed article that strictly adheres to the requested outline for this compound is not feasible at this time. The specific degradation products, the enzymes involved in biotransformation, and the precise dynamics of its environmental mobility and persistence have not been sufficiently characterized in the scientific literature to provide the requested in-depth analysis.

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessment of Dichlorophenylpropanoic Acids

Environmental Mobility and Persistence Profiling

Soil Adsorption and Leaching Potential

The mobility and fate of 3-(2,4-Dichlorophenyl)propanoic acid in the terrestrial environment are significantly influenced by its adsorption to soil particles and subsequent leaching potential. The compound's predecessor, 2,4-Dichlorophenoxyacetic acid (2,4-D), is known for its high mobility in soils, which can be attenuated by its relatively short half-life. cdc.gov However, the specific adsorption and leaching characteristics of this compound can be influenced by various soil properties.

Factors Influencing Soil Adsorption:

Soil Organic Matter (SOM): Organic matter content is a primary factor governing the adsorption of organic compounds. nih.gov Natural aromatic acids present in SOM can compete for sorption sites, potentially affecting the binding of dichlorophenylpropanoic acids. dss.go.th

Soil pH: The pH of the soil influences the ionization state of the acid, which in turn affects its adsorption. nih.gov

Clay Content and Mineralogy: The type and amount of clay minerals can play a role in the adsorption process. mdpi.com

The leaching potential of a compound is inversely related to its adsorption. Compounds with low adsorption coefficients are more likely to leach through the soil profile and potentially contaminate groundwater. While specific studies on this compound are limited, the behavior of similar chlorinated phenoxy acids suggests a moderate to high leaching potential, particularly in soils with low organic matter and clay content. researchgate.net

Persistence in Various Environmental Matrices: Half-Life Studies

The persistence of this compound in the environment is a key determinant of its long-term impact. The half-life of a compound, or the time it takes for half of the initial amount to degrade, varies significantly across different environmental compartments such as soil and water.

For the related compound 2,4-D, the half-life in soil is relatively short, often ranging from a few days to a few weeks. cdc.gov This degradation is primarily driven by microbial activity. researchgate.net However, persistence can be significantly longer in conditions that are not conducive to microbial growth, such as cold and dry soils. juniperpublishers.com

In aquatic environments, the degradation of chlorinated phenoxy acids can occur through both biotic and abiotic processes. The aerobic aquatic metabolism half-life of 2,4-D is approximately 15 days. cdc.gov In anaerobic conditions, however, its persistence is much greater, with a half-life ranging from 41 to 333 days. cdc.gov Photodegradation can also contribute to the breakdown of these compounds in sunlit surface waters. cdc.gov

Ecological Impact and Ecotoxicological Research

Potential Effects on Non-Target Organisms (e.g., Soil Microbes, Aquatic Life)

The introduction of chlorinated organic compounds like this compound into the environment can have unintended consequences for a variety of non-target organisms. naturvardsverket.se Pesticides, in general, have been shown to negatively affect the growth, reproduction, and behavior of non-target plants, animals, and microorganisms in both terrestrial and aquatic ecosystems. nih.gov

Soil Microbes: Soil microorganisms play a crucial role in nutrient cycling and the degradation of organic matter. While some microorganisms are capable of degrading chlorinated phenoxy acids, high concentrations of these compounds can be toxic, potentially disrupting microbial communities and their functions. researchgate.net

Aquatic Life: Aquatic ecosystems are particularly vulnerable to contamination due to runoff from agricultural and urban areas. blm.gov Chlorinated organic compounds can be harmful to aquatic flora and fauna. nih.gov The toxicity of these compounds to aquatic organisms can vary depending on the specific formulation and environmental conditions. juniperpublishers.com For example, ester formulations of 2,4-D are known to be toxic to fish and aquatic invertebrates. juniperpublishers.com

Acute and Chronic Ecotoxicity Studies on Aquatic Organisms and Earthworms

Ecotoxicity studies are essential for assessing the potential risks of chemicals to wildlife. These studies typically evaluate both acute (short-term) and chronic (long-term) effects.

Aquatic Organisms: Acute toxicity tests on aquatic organisms often determine the concentration of a substance that is lethal to 50% of the test population (LC50) over a specific period. Chronic studies, on the other hand, assess sublethal effects such as impacts on reproduction, growth, and development. nih.gov Studies on the related compound 2,4-D have shown varying levels of toxicity to different aquatic species. nih.gov

Earthworms: Earthworms are important indicators of soil health. Subchronic toxicity tests on earthworms can evaluate the effects of a chemical on their survival, growth, and reproduction over an extended period. epa.gov These tests help to determine the no-observed-effect concentration (NOEC) and the lowest-observed-effect-concentration (LOEC).

Broader Environmental Implications of Chlorinated Organic Compounds

Chlorinated organic compounds represent a broad class of chemicals with diverse environmental behaviors and toxicological profiles. nih.gov Due to their chlorine content, many of these substances are not readily biodegradable and can persist in the environment, leading to potential accumulation in living organisms. naturvardsverket.se

The widespread use of chlorinated compounds, such as in pesticides and disinfectants, can lead to the formation of harmful disinfection by-products (DBPs) in water systems. nih.gov Many DBPs are known to be carcinogenic, cytotoxic, and genotoxic. nih.gov

The long-term presence of chlorinated organic pollutants in soil and water can pose significant risks to ecosystem health and biodiversity. science.gov Their ability to be transported over long distances in the atmosphere and water contributes to their global distribution.

Environmental Remediation Strategies

The contamination of soil and water with chlorinated organic compounds necessitates the development of effective remediation strategies. These approaches can be broadly categorized into physicochemical and biological methods.

Physicochemical Methods:

Adsorption: This technique utilizes materials with a high surface area, such as activated carbon, to bind and remove contaminants from water. nih.gov

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to break down organic pollutants.

Biological Methods (Bioremediation): Bioremediation is a cost-effective and environmentally friendly approach that utilizes microorganisms to degrade contaminants. mdpi.com

Biostimulation: This involves the addition of nutrients and electron acceptors to stimulate the activity of indigenous microorganisms capable of degrading the target compound.

Bioaugmentation: This strategy involves the introduction of specific microbial strains with known degradative capabilities to a contaminated site.

Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com

The choice of remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and cost-effectiveness.

Bioremediation Approaches for Chlorinated Organic Contaminants

While specific bioremediation strategies for this compound have not been documented, bioremediation is a widely studied approach for the treatment of chlorinated organic contaminants in general. This process utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds.

Key Bioremediation Strategies for Chlorinated Organics:

Anaerobic Reductive Dechlorination: This is a crucial process where microorganisms replace chlorine atoms on organic compounds with hydrogen atoms in the absence of oxygen. This can lead to the detoxification of highly chlorinated compounds.

Aerobic Cometabolism: In this process, microorganisms produce enzymes to degrade other substances, and these enzymes coincidentally break down the chlorinated contaminant.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms to a contaminated site to enhance degradation, while biostimulation involves adding nutrients or other substances to encourage the growth and activity of indigenous microorganisms capable of degrading the contaminant.

Interactive Table: Examples of Microorganisms in Bioremediation of Chlorinated Compounds

| Microorganism Genus | Type of Chlorinated Compound Degraded | Bioremediation Process |

| Dehalococcoides | Chlorinated ethenes | Anaerobic Reductive Dechlorination |

| Pseudomonas | Chlorinated benzenes, phenols | Aerobic Degradation |

| Rhodococcus | Polychlorinated biphenyls (PCBs) | Aerobic Degradation |

| Bacillus | Various chlorinated pesticides | Aerobic and Anaerobic Degradation |

Note: This table provides a general overview and is not specific to this compound.

Application of Biologically Synthesized Nanoparticles in Environmental Treatment

The use of biologically synthesized nanoparticles, often referred to as green nanoparticles, is an emerging and promising technology for environmental remediation. However, no studies have been found that specifically apply this technology to the degradation of this compound.

Biologically synthesized nanoparticles are created using biological entities such as plants, bacteria, fungi, and algae. This method is considered more environmentally friendly and cost-effective compared to traditional chemical and physical synthesis methods.

Potential Applications in Treating Chlorinated Compounds:

Enhanced Catalytic Degradation: Nanoparticles, particularly those based on iron (zero-valent iron nanoparticles), can act as powerful catalysts to accelerate the degradation of chlorinated organic compounds. google.com

Increased Reactivity and Surface Area: The small size of nanoparticles provides a large surface area-to-volume ratio, which can increase the rate and efficiency of reactions with contaminants. google.com

Interactive Table: Biological Sources for Nanoparticle Synthesis

| Biological Source | Type of Nanoparticle Synthesized | Potential Environmental Application |

| Plants (e.g., tea leaves, fruit peels) | Iron, Silver, Gold | Degradation of organic pollutants, antimicrobial |

| Bacteria (e.g., Bacillus, Pseudomonas) | Iron, Gold, Silver, Palladium | Degradation of dyes, heavy metal removal |

| Fungi (e.g., Aspergillus, Fusarium) | Silver, Gold, Titanium dioxide | Degradation of pesticides, industrial effluents |

| Algae | Iron, Silver, Gold | Biosorption of heavy metals, dye degradation |

Note: This table illustrates general applications and is not specific to this compound.

Emerging Research Directions and Interdisciplinary Applications of 3 2,4 Dichlorophenyl Propanoic Acid

Applications in Advanced Materials Science and Engineering

The unique molecular structure of 3-(2,4-Dichlorophenyl)propanoic acid, which combines a reactive carboxylic acid group with a stable dichlorinated phenyl ring, makes it a compound of interest in the field of materials science. Researchers are exploring its potential as a building block or modifying agent for creating advanced polymers with specialized characteristics. chemimpex.com The presence of the chlorinated aromatic group is key to imparting desirable properties such as enhanced durability and resistance to environmental factors. chemimpex.com

Development of Novel Polymers and Plastics with Enhanced Properties

The incorporation of this compound into polymer chains is being investigated as a strategy to develop new materials with superior performance. The dichlorophenyl group, a type of chlorinated aromatic hydrocarbon, can enhance the properties of base polymers in several ways. taylorandfrancis.com Chlorination of polymer backbones is a known method for improving thermal stability and flame retardancy. cjps.org The aromatic rings contribute to chain stiffness, which can increase the polymer's melting point and mechanical strength.

Furthermore, the presence of chlorine atoms can increase resistance to chemicals, oils, and degradation from UV radiation. This makes polymers containing this moiety potentially suitable for applications requiring high durability in harsh environments. The compound could be used either as a monomer in polycondensation reactions or as an additive that is chemically integrated into other polymer systems. numberanalytics.combritannica.com

Below is a table summarizing the potential enhancements to polymer properties through the incorporation of this compound.

Table 1: Potential Enhancements in Polymer Properties

| Property | Enhancement Mechanism | Potential Application |

|---|---|---|

| Thermal Stability | The stable aromatic ring and carbon-chlorine bonds increase the energy required for thermal degradation. | High-temperature coatings, electronic components. |

| Flame Retardancy | Chlorine atoms can interfere with the chemistry of combustion, acting as radical scavengers in the gas phase. | Fire-resistant textiles, building materials. |

| Chemical Resistance | The bulky, non-polar dichlorophenyl group can help protect the polymer backbone from chemical attack. | Chemical storage tank linings, industrial piping. |

| Mechanical Strength | The rigid aromatic structure can increase the stiffness and tensile strength of the resulting polymer. | High-performance composites, structural parts. |

| UV Resistance | Aromatic structures can absorb UV radiation, and the stable chlorinated ring can help dissipate this energy without chain scission. | Outdoor equipment, protective films. |

Creation of Functionalized Polymeric Materials for Diverse Industrial Uses

The carboxylic acid (-COOH) group of this compound serves as a versatile handle for chemical reactions, enabling the creation of a wide array of functionalized polymers. numberanalytics.com This functional group can readily undergo reactions such as esterification and amidation, allowing it to be covalently bonded to other polymers or used in the synthesis of polyesters and polyamides. britannica.commdpi.com

This capability allows for the precise tailoring of material properties for specific industrial uses. For instance, by reacting the carboxylic acid with polymers containing hydroxyl or amine groups, the dichlorophenyl moiety can be grafted onto existing materials to create surfaces with modified properties. Such functionalization could be used to improve adhesion in coatings and adhesives or to create materials with specific surface energies. numberanalytics.com There is also potential in synthesizing polymers with inherent antibacterial properties, as some functionalized polymers have shown promise as biocides. mdpi.com The ability to create well-defined polymer architectures, such as block copolymers, opens up possibilities for producing advanced materials for a range of applications. mdpi.com

Green Chemistry Principles in the Lifecycle of Dichlorophenylpropanoic Acids

Applying green chemistry principles to the production and lifecycle of chemicals like this compound is crucial for environmental sustainability. This involves developing cleaner synthesis methods and designing processes that are more efficient in their use of resources and energy.

Sustainable Synthesis Routes and Process Intensification

Traditional chemical synthesis routes for aromatic acids often rely on petroleum-based feedstocks and can involve harsh reaction conditions. researchgate.net Sustainable alternatives are being explored, with a significant focus on biotechnological methods. chalmers.se Engineered microorganisms, such as yeast and fungi, can be used as "cell factories" to produce aromatic chemicals from renewable resources like sugars or lignin (B12514952) through fermentation. chalmers.sersc.orgnih.gov

Another key area of green chemistry is process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient. mdpi.com This can be achieved through technologies like continuous flow chemistry, which uses microreactors to improve heat and mass transfer, leading to higher yields, fewer byproducts, and simplified purification. frontiersin.orgcetjournal.it Such methods offer a profound simplification over traditional batch reactors, reducing both investment and operating costs by minimizing energy-intensive separation steps. cetjournal.it For reactions like esterification, process intensification can significantly improve efficiency and sustainability. mdpi.com

Waste Minimization and Resource Efficiency in Production

A primary goal of green chemistry is to minimize waste at the source. Sustainable synthesis routes, such as microbial fermentation, contribute to this goal by utilizing renewable feedstocks instead of finite fossil fuels. nih.gov Process intensification techniques further enhance resource efficiency by maximizing the conversion of reactants to the desired product, thereby reducing the volume of waste generated. frontiersin.org

Efficient recovery and recycling of materials are also central to resource efficiency. For example, techniques have been developed for the recovery of valuable aromatic compounds from industrial residues, turning waste streams into valuable resources. researchgate.net By integrating these principles, the production lifecycle of dichlorophenylpropanoic acids can be made more economically viable and environmentally benign.

Interdisciplinary Research in Agrochemicals and Environmental Management

This compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides, to aid in crop protection. chemimpex.com Its chemical structure is related to other widely used chlorophenoxy herbicides such as 2,4-D (2,4-Dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid), which are effective against broadleaf weeds. nih.govmt.gov

The use of such chlorinated aromatic compounds in agriculture necessitates an interdisciplinary approach to environmental management. Research in this area combines chemistry, microbiology, and environmental science to understand and mitigate the potential environmental impact of these substances. A significant area of study is the biodegradation of these compounds in soil and water. nih.gov Scientists have isolated and studied various fungi and bacteria capable of breaking down chlorinated phenoxyacetate (B1228835) herbicides, investigating the specific enzymes and metabolic pathways involved. nih.govresearchgate.net Other research focuses on alternative degradation methods, such as photodegradation using catalysts, to break down these persistent compounds in contaminated water. rsc.org This research is essential for developing effective bioremediation and water treatment strategies, ensuring that the use of these agrochemicals can be managed sustainably.

Novel Approaches for the Removal of Agrochemical Residues from Water Systems

The presence of agrochemical residues, such as the related compound 2,4-D, in surface and groundwater is a significant environmental concern. researchgate.netresearchgate.net This has spurred research into advanced and effective water treatment technologies capable of removing these persistent organic pollutants. nih.gov

Several innovative methods are being investigated for their efficacy in removing chlorinated agrochemical residues from water. Advanced oxidation processes (AOPs), adsorption techniques, and membrane filtration are among the most promising approaches. nih.govcabidigitallibrary.org Adsorption using activated carbon, derived from various sources, has proven effective due to its high porosity and surface area. researchgate.netnih.gov More recent research has focused on novel adsorbents like modified magnetic nanoparticles, which offer high efficiency and the potential for easy separation from treated water. jwent.net Nanofiltration is another valuable alternative that can remove pesticides and water hardness simultaneously. researchgate.net

Table 2: Comparison of Water Treatment Technologies for Agrochemical Residue Removal

| Treatment Technology | Mechanism | Advantages | Key Research Findings |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to degrade pollutants. nih.gov | Effective for a broad range of organic compounds; can lead to complete mineralization. | AOPs like UV/H₂O₂ and Fenton processes show high removal efficiency for compounds like 2,4-D. jwent.net |

| Adsorption (e.g., Activated Carbon) | Pollutants bind to the surface of a porous adsorbent material. researchgate.netcabidigitallibrary.org | Relatively low cost, simple operation, and high efficacy for many pesticides. cabidigitallibrary.org | The adsorption capacity is highly dependent on pH, with acidic conditions often being more favorable for phenoxy acid herbicides. nih.gov |

| Nanofiltration | A pressure-driven membrane process that separates molecules based on size and charge. researchgate.net | Can remove a wide range of contaminants, including pesticides and dissolved salts. nih.govresearchgate.net | Membrane performance can be affected by the presence of other substances like humic acids in the water matrix. researchgate.net |

| Magnetic Nanoparticles | Adsorption onto functionalized magnetic nanoparticles. jwent.net | High removal efficiency and easy separation of the adsorbent from water using a magnetic field. | Amino-functionalized magnetic nanoparticles have demonstrated a maximum adsorption capacity of 116.3 mg/g for 2,4-D. jwent.net |

Future Perspectives in Biological and Pharmacological Research

The aryl propionic acid scaffold, central to the structure of this compound, is a well-established pharmacophore in medicinal chemistry, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.comorientjchem.org This foundation provides a platform for designing new molecules with diverse therapeutic applications.

Design and Synthesis of Targeted Therapeutic Agents

The core structure of this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. chemimpex.com Research on related aryl propionic acid derivatives has demonstrated that modifications to the basic structure can lead to compounds with highly specific biological activities. For instance, derivatives of ketoprofen, another aryl propionic acid, have been synthesized to act as dual-inhibitors of both cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are implicated in cancer progression. nih.gov Similarly, other propanoic acid derivatives have been designed as potent thromboxane (B8750289) receptor antagonists for cardiovascular applications. nih.gov The synthesis of new compounds based on the this compound backbone could target specific enzymes or receptors involved in various diseases, including cancer and inflammatory disorders. nih.govmdpi.com

Exploration of Novel Biological Targets and Disease Indications

While aryl propionic acids are traditionally known for their anti-inflammatory effects through the inhibition of COX enzymes, orientjchem.org emerging research is uncovering a wider range of biological activities. Studies on various derivatives have shown potential anticancer, anticonvulsant, and antibacterial properties. orientjchem.org For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated anticancer activity against non-small cell lung cancer cells and possess antioxidant properties. mdpi.com Furthermore, amino-derivatives of similar structures are being investigated for their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. chemimpex.com This expanding scope indicates that derivatives of this compound could be explored for novel therapeutic indications beyond inflammation, targeting pathways involved in cancer cell proliferation, bacterial infections, or neurological function. mdpi.commdpi.com

Research into Bioavailability Enhancement and Drug Delivery Systems

A significant challenge in drug development is the poor water solubility and low bioavailability of many active pharmaceutical ingredients. nih.govmdpi.com For therapeutic agents derived from this compound to be effective, particularly for oral administration, enhancing their bioavailability is crucial. Research in this area focuses on two main strategies: improving solubility and designing advanced drug delivery systems.

Methods to enhance bioavailability include altering the drug's physicochemical properties, inhibiting presystemic metabolism by cytochrome P450 enzymes, and modulating the activity of efflux transporters in the gut wall. nih.gov The use of excipients like cyclodextrins to form inclusion complexes can also significantly improve the solubility of poorly soluble drugs. mdpi.com

Advanced drug delivery systems offer another avenue for improvement. These systems are designed to solubilize hydrophobic agents and control their distribution and clearance in the body. nih.gov Examples include polymer-drug conjugates (e.g., PEGylation), polyoxazolines, and self-assembling systems like micelles or nanoparticles that can encapsulate the drug, protect it from degradation, and deliver it more effectively to the target site. nih.govresearchgate.net

Atmospheric Chemistry and Global Environmental Cycles of Chlorinated Compounds

Chlorinated organic compounds, including those related to this compound, are part of the complex global chlorine cycle. wikipedia.org This biogeochemical cycle involves the transformation and transport of chlorine through the atmosphere, oceans, and land. researchgate.net Chlorine exists in various forms, from the reduced chloride ion to gaseous organochlorines. tylerbarnum.comnih.gov

Contribution of Chlorinated Organic Compounds to Chlorine Radical Concentrations in the Atmosphere

Chlorinated organic compounds are recognized as potential contributors to the concentration of chlorine radicals (Cl•) in the atmosphere. copernicus.org Chlorine radicals are highly reactive oxidants that can influence the chemical balance of the troposphere, affecting the lifetimes of various trace gases, including methane (B114726) and volatile organic compounds (VOCs). copernicus.orgcopernicus.org The contribution of a specific chlorinated organic compound to the atmospheric chlorine radical budget is largely dependent on its atmospheric concentration, its reactivity towards photolysis (degradation by sunlight), and its reaction rates with other atmospheric oxidants like the hydroxyl radical (OH•). copernicus.orgcdc.gov

For a compound like this compound to contribute to atmospheric chlorine radical concentrations, it would first need to enter the atmosphere. This can occur through volatilization from treated surfaces, such as agricultural fields or industrial sites. usgs.gov Once in the atmosphere, it is expected to exist in both the vapor and particulate phases. cdc.gov

The primary pathway for the atmospheric degradation of many organic compounds is reaction with the hydroxyl radical. cdc.gov For structurally similar compounds like 2,4-D, the vapor-phase reaction with photochemically generated hydroxyl radicals is a significant degradation pathway, with an estimated atmospheric half-life of about 19 hours. cdc.gov This reaction, however, primarily leads to the oxidation of the organic molecule and does not necessarily result in the direct release of chlorine radicals. nih.gov

The direct photolysis of chlorinated aromatic compounds, which would involve the breaking of the carbon-chlorine bond by solar radiation to release a chlorine radical, is another potential pathway. The efficiency of this process depends on the molecule's ability to absorb ultraviolet radiation at atmospherically relevant wavelengths. While this is a known degradation pathway for some chlorinated compounds, specific data for this compound is not available.

Studies on various chlorinated organic compounds have shown that their contribution to the atmospheric chlorine radical budget can be significant in certain environments. For instance, the photolysis of molecular chlorine (Cl2) and nitryl chloride (ClNO2) are considered major sources of chlorine radicals in urban and marine atmospheres. copernicus.org Chlorinated volatile organic compounds (ClVOCs) of both natural and anthropogenic origin are also recognized as a source of atmospheric chlorine radicals through photolysis. copernicus.org

The following table summarizes the estimated atmospheric half-life of the analogous compound, 2,4-D, due to reaction with hydroxyl radicals.

| Compound | Atmospheric Half-life (Reaction with OH•) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~19 hours |

Data based on the estimated degradation of vapor-phase 2,4-D by photochemically generated hydroxyl radicals. cdc.gov

Investigation of Formation Pathways of Chlorinated Volatile Organic Compounds

The formation of chlorinated volatile organic compounds (ClVOCs) in the atmosphere is a complex process that can occur through various natural and anthropogenic pathways. While this compound is a synthetic compound, understanding the general formation pathways of ClVOCs provides context for the potential atmospheric transformation of this and other chlorinated substances.

Primary Emissions: A significant source of ClVOCs in the environment is direct emission from industrial processes and the use of commercial products. nih.gov This includes their use as solvents, degreasing agents, and intermediates in chemical synthesis. nih.gov Pesticide formulations can also contain volatile organic compounds that are released into the atmosphere during application. usda.gov

Secondary Formation: Chlorinated VOCs can also be formed in the atmosphere through chemical reactions. These secondary formation pathways are of increasing interest to atmospheric scientists. One such pathway involves the reaction of ubiquitous non-chlorinated VOCs with chlorine radicals. The chlorine radical can initiate oxidation reactions with VOCs, and under certain conditions, this can lead to the formation of chlorinated products. copernicus.org

For instance, the oxidation of aromatic hydrocarbons by chlorine radicals can proceed through different reaction pathways than oxidation by hydroxyl radicals, potentially leading to the formation of chlorinated organic species. researchgate.net

Another important consideration is the transformation of parent compounds into more volatile chlorinated species. While this compound itself has a relatively low vapor pressure, its degradation products in the environment could be more volatile. For example, the degradation of chlorinated herbicides in soil or water can sometimes lead to the formation of smaller, more volatile chlorinated compounds that can then be released into the atmosphere. nih.gov

The following table lists some of the key precursors and sources involved in the formation of chlorinated volatile organic compounds in the environment.

| Precursor/Source | Formation Pathway |

| Industrial Processes | Direct emission of ClVOCs used as solvents, reagents, etc. nih.gov |

| Pesticide Application | Volatilization of active ingredients and co-formulants. usda.gov |

| Disinfection Byproducts | Formation during water chlorination processes. |

| Biomass Burning | Release of naturally occurring and anthropogenic chlorinated compounds. copernicus.org |

| Atmospheric Reactions | Reaction of non-chlorinated VOCs with chlorine radicals. copernicus.org |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,4-dichlorophenyl)propanoic acid in laboratory settings?

- Methodology : Synthesis can be achieved via Friedel-Crafts acylation or hydrolysis of ester derivatives. For example, methyl esters of structurally similar chlorophenylpropanoic acids (e.g., 2-(2,4-dichlorophenyl)propanoic acid methyl ester) are hydrolyzed under acidic or basic conditions to yield the free acid . Purification typically involves recrystallization from ethanol/water mixtures, with monitoring via thin-layer chromatography (TLC) or HPLC to confirm purity .